![molecular formula C19H18Cl2N4OS2 B2739960 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1215462-18-2](/img/structure/B2739960.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate starting materials, cyclization, and subsequent functional group modifications. Detailed synthetic pathways can be found in the literature .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, such as nucleophilic substitutions, acylations, and cyclizations. Researchers have explored its reactivity and potential applications in medicinal chemistry .
Scientific Research Applications
- Anticancer Properties : Researchers have investigated this compound for its potential as an anticancer agent. Its unique structure and interaction with cellular pathways make it an interesting candidate for further study .
- Kinase Inhibitor : The benzothiazole core in this compound suggests kinase inhibition activity. Kinases play crucial roles in cell signaling, and targeting them can lead to therapeutic benefits .
- Fluorescent Properties : The benzothiazole moiety can exhibit fluorescence. Scientists have explored its use as a fluorescent probe for cellular imaging and tracking specific biological processes .
- Electron Transport Material : The electron-rich benzothiazole unit could be useful in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (solar cells) .
- Photoluminescence Studies : Researchers have investigated the photophysical properties of this compound, including its absorption and emission spectra. Such studies contribute to our understanding of molecular behavior in excited states .
- Enzyme Inhibitors : The benzothiazole scaffold has been explored as an enzyme inhibitor. Researchers have tested its effects on specific enzymes, aiming to develop novel therapeutic agents .
- Metal Chelation : The compound’s amide and benzothiazole groups can form coordination complexes with metal ions. These complexes may have applications in catalysis, sensing, or materials science .
Medicinal Chemistry and Drug Development
Fluorescent Probes and Imaging
Materials Science and Organic Electronics
Photophysics and Spectroscopy
Biochemical Assays and Enzyme Inhibition
Coordination Chemistry and Metal Complexes
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS2.ClH/c1-23(2)10-11-24(19-22-16-12(20)6-5-9-15(16)27-19)18(25)17-21-13-7-3-4-8-14(13)26-17;/h3-9H,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCWVVHGNGGQRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=NC4=CC=CC=C4S3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride |
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